molecular formula C8H5F3N2S B6353691 6-(Trifluoromethylthio)-1H-indazole CAS No. 105391-72-8

6-(Trifluoromethylthio)-1H-indazole

Cat. No. B6353691
CAS RN: 105391-72-8
M. Wt: 218.20 g/mol
InChI Key: WMDOGJVVCFVBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethylthio)-1H-indazole, also known as 6-TMI, is a heterocyclic compound containing a nitrogen-containing six-membered ring. 6-TMI is an important intermediate used in the synthesis of various biologically active compounds, such as the antimicrobial agent trifluoromethylthioindazole. 6-TMI is a versatile compound that can be used in a variety of organic synthesis reactions.

Scientific Research Applications

6-(Trifluoromethylthio)-1H-indazole is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of a variety of biologically active compounds, such as trifluoromethylthioindazole, a potent antimicrobial agent. In addition, 6-(Trifluoromethylthio)-1H-indazole can be used as a starting material in the synthesis of other heterocyclic compounds, such as indazoles and imidazoles. It has also been used in the synthesis of pharmaceuticals, such as the antifungal agent fluconazole.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylthio)-1H-indazole is not completely understood. However, it is thought that 6-(Trifluoromethylthio)-1H-indazole acts as an intermediate in the formation of heterocyclic compounds, such as indazoles and imidazoles. It is also believed that 6-(Trifluoromethylthio)-1H-indazole is involved in the formation of active sites on the surface of proteins, which can then be used to bind to other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole have not been extensively studied. However, it is known that 6-(Trifluoromethylthio)-1H-indazole can interact with proteins, which may lead to changes in the structure and function of these proteins. In addition, 6-(Trifluoromethylthio)-1H-indazole has been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(Trifluoromethylthio)-1H-indazole in laboratory experiments is its versatility. 6-(Trifluoromethylthio)-1H-indazole is a versatile compound that can be used in a variety of organic synthesis reactions. In addition, it is relatively easy to synthesize, making it an ideal starting material for the synthesis of various heterocyclic compounds. However, 6-(Trifluoromethylthio)-1H-indazole is a toxic compound and should be handled with care.

Future Directions

The future of 6-(Trifluoromethylthio)-1H-indazole research is promising. Further research is needed to better understand the biochemical and physiological effects of 6-(Trifluoromethylthio)-1H-indazole. In addition, further research is needed to identify and characterize the active sites on proteins that are formed by 6-(Trifluoromethylthio)-1H-indazole. Additionally, further research is needed to explore the potential applications of 6-(Trifluoromethylthio)-1H-indazole in the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential of 6-(Trifluoromethylthio)-1H-indazole as an antimicrobial agent.

Synthesis Methods

6-(Trifluoromethylthio)-1H-indazole can be synthesized in a variety of ways, including the use of Grignard reagents, organometallic compounds, and metal catalysts. One of the most common methods for the synthesis of 6-(Trifluoromethylthio)-1H-indazole is the reaction of trifluoromethylthiol with an appropriate metal catalyst. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The metal catalyst can be any of a variety of metals such as palladium, nickel, or cobalt.

properties

IUPAC Name

6-(trifluoromethylsulfanyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDOGJVVCFVBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1SC(F)(F)F)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethylthio)-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.